molecular formula C6H13NO8S B12793304 beta-D-Glucosamine sulfate CAS No. 38904-98-2

beta-D-Glucosamine sulfate

Cat. No.: B12793304
CAS No.: 38904-98-2
M. Wt: 259.24 g/mol
InChI Key: PRDZVHCOEWJPOB-QZABAPFNSA-N
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Description

Beta-D-Glucosamine sulfate: is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group. It is a key component of glycosaminoglycans and proteoglycans, which are essential for the formation and maintenance of cartilage. This compound is widely used in the treatment of osteoarthritis and other joint-related conditions due to its potential to stimulate cartilage repair and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine sulfate can be synthesized through the hydrolysis of chitin, a linear polymer of N-acetylglucosamine, which is extracted from the exoskeletons of crustaceans such as crabs and shrimp. The hydrolysis process involves the use of strong acids like hydrochloric acid or sulfuric acid at high temperatures .

Industrial Production Methods: In industrial settings, this compound is typically produced by the acid hydrolysis of chitin. The process involves treating chitin with concentrated hydrochloric acid, followed by neutralization and purification steps to obtain the final product. Enzymatic methods using chitinolytic enzymes such as chitosanase and beta-D-glucosaminidase are also employed for more eco-friendly production .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucosamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Substitution reactions often involve reagents like acetic anhydride or acetyl chloride.

Major Products Formed:

Scientific Research Applications

Beta-D-Glucosamine sulfate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a precursor in the synthesis of glycosaminoglycans and proteoglycans.
  • Employed in the study of carbohydrate chemistry and glycosylation processes.

Biology:

  • Investigated for its role in cellular signaling and metabolism.
  • Studied for its effects on gene expression and protein synthesis.

Medicine:

Industry:

Mechanism of Action

Beta-D-Glucosamine sulfate exerts its effects primarily through its involvement in the synthesis of glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix in cartilage. It stimulates the production of these molecules, thereby promoting cartilage repair and reducing inflammation. The compound also influences various signaling pathways, including the MAPK and JNK pathways, which play a role in cellular responses to stress and inflammation .

Comparison with Similar Compounds

    Glucosamine hydrochloride: Another form of glucosamine used in dietary supplements.

    N-acetylglucosamine: A derivative of glucosamine with similar biological functions.

    Chondroitin sulfate: Often used in combination with glucosamine for joint health.

Uniqueness: Beta-D-Glucosamine sulfate is unique in its sulfate form, which is believed to enhance its bioavailability and efficacy in promoting joint health compared to other forms of glucosamine. Its ability to stimulate glycosaminoglycan synthesis and modulate inflammatory pathways makes it a valuable compound in the treatment of osteoarthritis and other related conditions .

Properties

CAS No.

38904-98-2

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid

InChI

InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4-,5-,6-/m1/s1

InChI Key

PRDZVHCOEWJPOB-QZABAPFNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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